molecular formula C22H18N4O3 B2433420 methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate CAS No. 1105209-24-2

methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate

Cat. No.: B2433420
CAS No.: 1105209-24-2
M. Wt: 386.411
InChI Key: MNDRUDYKOBUCDN-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is a complex organic compound that features a benzimidazole core linked to a pyridine ring through an acetamido bridge, with a methyl ester group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Attachment of the pyridine ring: The benzimidazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the acetamido bridge: This step involves the reaction of the benzimidazole-pyridine intermediate with an acylating agent such as acetic anhydride.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate is unique due to its specific structural features, such as the combination of a benzimidazole core with a pyridine ring and an acetamido bridge. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(2-pyridin-2-ylbenzimidazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-29-22(28)15-9-11-16(12-10-15)24-20(27)14-26-19-8-3-2-6-17(19)25-21(26)18-7-4-5-13-23-18/h2-13H,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDRUDYKOBUCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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